molecular formula C17H11ClN2O2S2 B2517911 (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide CAS No. 300817-81-6

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide

Cat. No.: B2517911
CAS No.: 300817-81-6
M. Wt: 374.86
InChI Key: YPPIVZJTIZMZHL-ZROIWOOFSA-N
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Description

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thioxothiazolidinone core and a benzylidene group, contributes to its wide range of applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide typically involves the following steps:

    Formation of the Thioxothiazolidinone Core: This is achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.

    Benzylidene Group Introduction: The benzylidene group is introduced through a Knoevenagel condensation reaction. This involves the reaction of the thioxothiazolidinone derivative with benzaldehyde in the presence of a base such as piperidine.

    Amidation: The final step involves the reaction of the benzylidene-thioxothiazolidinone intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzamides or thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases. Additionally, its anticancer activity is being explored for potential use in chemotherapy.

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzamide group.

    (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-chlorobenzamide: Similar structure but with a different position of the chlorine atom on the benzamide ring.

Uniqueness

The uniqueness of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide lies in its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. The presence of the 3-chlorobenzamide moiety enhances its antimicrobial and anticancer properties compared to other similar compounds.

Properties

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S2/c18-13-8-4-7-12(10-13)15(21)19-20-16(22)14(24-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIVZJTIZMZHL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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